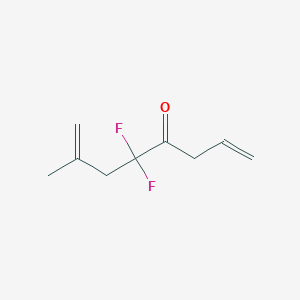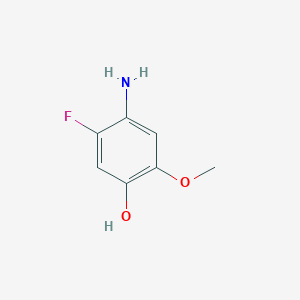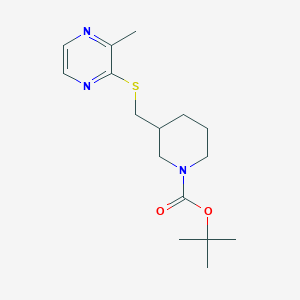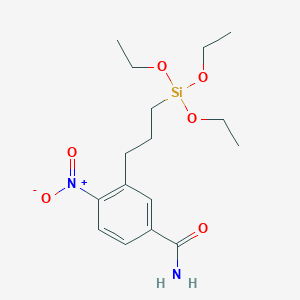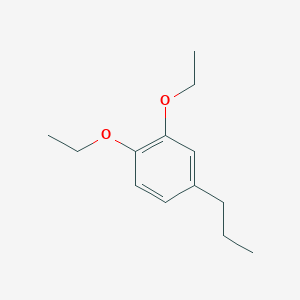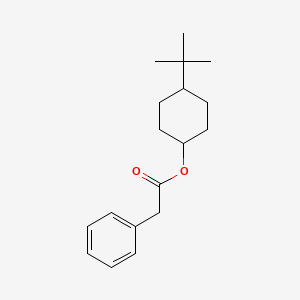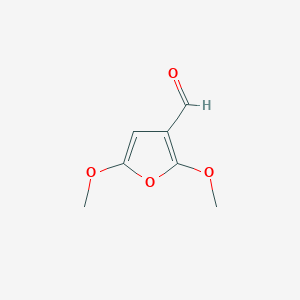
2,5-Dimethoxyfuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxyfuran-3-carbaldehyde: is an organic compound with the molecular formula C7H10O4 . It is a derivative of furan, a heterocyclic aromatic compound, and features two methoxy groups at the 2 and 5 positions, and an aldehyde group at the 3 position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methoxylation of Furan: One common method involves the methoxylation of furan using methanol and a catalyst. This process typically requires controlled reaction conditions to ensure the selective addition of methoxy groups at the desired positions.
Electrolytic Catalysis: Another method involves the use of electrolytic catalysis, where furans and methanol are reacted in the presence of a catalyst like sodium thiosulfate.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of pulse chlorination in cell reaction beds has been reported to enhance the methoxylation speed and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,5-Dimethoxyfuran-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 2,5-Dimethoxyfuran-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxyfuran-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxytetrahydrofuran: This compound is similar in structure but lacks the aldehyde group.
2,5-Dimethoxyoxolane-3-carbaldehyde: Another similar compound, differing slightly in the positioning of functional groups, used in organic synthesis.
Uniqueness: 2,5-Dimethoxyfuran-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable intermediate in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2,5-dimethoxyfuran-3-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c1-9-6-3-5(4-8)7(10-2)11-6/h3-4H,1-2H3 |
Clé InChI |
IQGVVFPJUNXCHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(O1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
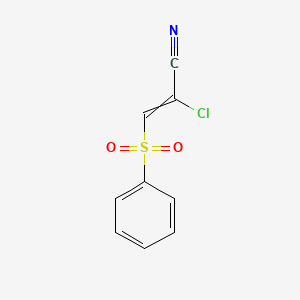
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)

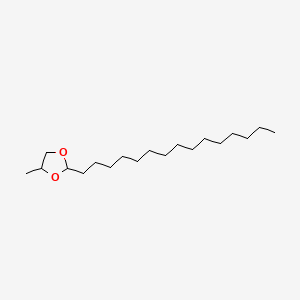
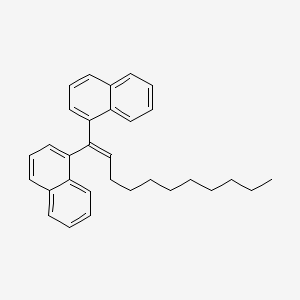
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
